REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:4])=O.[CH3:5][N:6]([CH3:14])[C:7]1[CH:12]=[CH:11][C:10]([NH2:13])=[CH:9][CH:8]=1.C(O)(=O)C.C([BH3-])#N.[Na+].C1COCC1>CO>[CH:2]([NH:13][C:10]1[CH:11]=[CH:12][C:7]([N:6]([CH3:14])[CH3:5])=[CH:8][CH:9]=1)([CH3:4])[CH3:1] |f:3.4|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
27.2 g
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=C(C=C1)N)C
|
Name
|
|
Quantity
|
13.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Name
|
|
Quantity
|
440 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
to stir overnight under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
After concentrating in vacuo to a residue
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is partitioned between ethyl acetate and aqueous sodium carbonate
|
Type
|
CUSTOM
|
Details
|
The layers are separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer is extracted twice with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
extracted with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous potassium carbonate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)NC1=CC=C(C=C1)N(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 213 mmol | |
AMOUNT: MASS | 38 g | |
YIELD: CALCULATEDPERCENTYIELD | 106.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |